molecular formula C16H19NO3 B14506985 [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid CAS No. 62971-10-2

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid

Katalognummer: B14506985
CAS-Nummer: 62971-10-2
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: QHGJHAITIAZYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid is a complex organic compound with a unique structure that includes an isoindoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclic anhydride, followed by cyclization and subsequent functional group transformations . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Typically performed in anhydrous solvents under inert atmosphere.

    Substitution: Usually carried out in polar aprotic solvents with the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid apart is its specific isoindoline ring system, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

62971-10-2

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

2-[4-(3-oxo-3a,4,5,6,7,7a-hexahydro-1H-isoindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C16H19NO3/c18-15(19)9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16(17)20/h5-8,12,14H,1-4,9-10H2,(H,18,19)

InChI-Schlüssel

QHGJHAITIAZYLO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)CN(C2=O)C3=CC=C(C=C3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.